molecular formula C14H17N3O3 B1446920 N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide CAS No. 1105039-59-5

N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B1446920
CAS No.: 1105039-59-5
M. Wt: 275.3 g/mol
InChI Key: HKNRJHBOKFQJQQ-UHFFFAOYSA-N
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Description

N-Methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide is a pyrazole-based compound characterized by a carboxamide functional group at the 4-position of the pyrazole ring. Key structural features include:

  • N-Methoxy and N-methyl substituents on the carboxamide nitrogen.
  • A 4-methoxybenzyl group attached to the pyrazole’s nitrogen at position 1.
  • A pyrazole core, which is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.

Properties

IUPAC Name

N-methoxy-1-[(4-methoxyphenyl)methyl]-N-methylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-16(20-3)14(18)12-8-15-17(10-12)9-11-4-6-13(19-2)7-5-11/h4-8,10H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNRJHBOKFQJQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CN(N=C1)CC2=CC=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

  • 4-pyrazolecarboxylic acid or its derivatives
  • N,O-dimethylhydroxylamine hydrochloride (for the methoxyamide group)
  • 4-methoxybenzyl chloride or related benzylating agents
  • Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
  • Additives like 1-hydroxybenzotriazole (HOBt) to improve coupling efficiency
  • Bases such as triethylamine
  • Solvents like N,N-dimethylformamide (DMF)

Typical Reaction Conditions and Procedure

Step Reagents and Conditions Description
1. Amide Formation 4-pyrazolecarboxylic acid (1.34 mmol), N,O-dimethylhydroxylamine hydrochloride (2.68 mmol), EDC·HCl (2.68 mmol), HOBt (0.40 mmol), triethylamine (2.68 mmol) in DMF (3 mL), stirred for 24 hours at room temperature The carboxylic acid is activated by EDC·HCl in the presence of HOBt to form an active ester intermediate, which then reacts with N,O-dimethylhydroxylamine to yield the N-methoxy-N-methyl amide.
2. Benzylation Subsequent reaction with 4-methoxybenzyl chloride under basic conditions (e.g., potassium carbonate) in an appropriate solvent (e.g., DMF or acetonitrile) The pyrazole nitrogen is alkylated with the 4-methoxybenzyl group to form the target compound.

Workup and Purification

  • After reaction completion, the mixture is diluted with ethyl acetate and washed with saturated sodium chloride solution to remove inorganic residues.
  • The organic layer is dried over anhydrous sodium sulfate.
  • Solvent removal under reduced pressure yields crude product.
  • Purification is typically achieved by column chromatography or recrystallization to afford the pure compound as a colorless oil or solid.

Representative Experimental Data

Parameter Data
Yield Approximately 50–70% depending on scale and conditions
Physical Appearance Colorless oil or crystalline solid
1H-NMR (CDCl3) δ 2.89 (s, 3H, N-CH3), 2.96 (s, 3H, O-CH3), 8.03 (s, 1H, pyrazole H), 8.13 (s, 1H, pyrazole H)
Purity ≥95% (HPLC or GC analysis)

Research Findings and Optimization Notes

  • The use of EDC·HCl with HOBt significantly enhances the coupling efficiency and reduces side reactions compared to carbodiimide alone.
  • Triethylamine serves as an effective base to neutralize the hydrochloride salt and promote amide bond formation.
  • Reaction in DMF provides good solubility for all reagents and intermediates, facilitating smooth reaction progress.
  • The benzylation step requires careful control of base and temperature to avoid over-alkylation or side reactions.
  • Purification by chromatography is preferred to ensure removal of unreacted starting materials and byproducts.

Summary Table of Preparation Method

Step Reagents Conditions Outcome Notes
Amide Formation 4-pyrazolecarboxylic acid, N,O-dimethylhydroxylamine hydrochloride, EDC·HCl, HOBt, triethylamine DMF, RT, 24 h Formation of N-methoxy-N-methyl pyrazole carboxamide intermediate Use of HOBt improves yield
Benzylation 4-methoxybenzyl chloride, base (e.g., K2CO3) DMF or acetonitrile, RT or slightly elevated temp Alkylation at pyrazole N-1 position Control base and temp to avoid side reactions
Workup Ethyl acetate extraction, washing, drying Standard organic workup Isolation of crude product Followed by chromatographic purification
Purification Column chromatography or recrystallization Appropriate solvent system Pure target compound Achieves ≥95% purity

Chemical Reactions Analysis

Types of Reactions

N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Methanol and a base like sodium hydroxide for nucleophilic substitution.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrazole derivatives.

Scientific Research Applications

N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide with structurally related pyrazole derivatives, focusing on substituents, functional groups, and implications for physicochemical or biological properties.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Functional Groups Molecular Weight (g/mol) Notable Properties/Activities Reference
This compound 4-methoxybenzyl, N-methoxy, N-methyl, carboxamide (C4) ~306* Potential enzyme/receptor modulation
4-Nitro-3-methoxy-N-(4-methoxybenzyl)-1H-pyrazole-5-carboxamide 4-methoxybenzyl, nitro (C5), methoxy (C3), carboxamide (C5) 306.27 Electron-withdrawing nitro group
5-Amino-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (4a) Amino (C5), phenylamino (C3), carboxamide (C4) ~265† High melting point (247°C)
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (1) 4-methoxyphenyl, carboximidamide (C1) ~310† Amidine group for enhanced H-bonding
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[...] Ethyl, methyl, pyridopyrazole fused ring 374.4 Extended aromatic system for binding

*Estimated based on similar compounds in .
†Calculated from molecular formulas.

Key Observations:

Functional Group Variations: The target compound’s carboxamide group at position 4 contrasts with carboximidamide derivatives (e.g., compound (1) in ), which feature an amidine group (NH-C=NH). Compared to 4-nitro-3-methoxy-N-(4-methoxybenzyl)-1H-pyrazole-5-carboxamide , the nitro group at position 5 introduces electron-withdrawing effects, which may alter electronic distribution and reactivity.

Substituent Effects: The 4-methoxybenzyl group is shared with ’s compound but differs in position (N1 vs. C5). This substituent’s electron-donating methoxy group could enhance solubility or modulate steric interactions in binding pockets. N-Methoxy and N-methyl groups in the target compound may reduce metabolic degradation compared to amino-substituted analogs (e.g., 4a in ) .

Physicochemical Properties: Melting points vary significantly; for example, 5-amino-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (4a) has a high melting point (247°C) due to strong intermolecular hydrogen bonding , whereas N-methoxy derivatives may exhibit lower melting points due to reduced polarity.

Implications for Research and Development

  • Synthetic Optimization : Lessons from ’s ruthenium-catalyzed alkylation method could streamline the synthesis of N-alkylated pyrazoles .
  • Biological Screening: Prioritize assays evaluating kinase inhibition or GPCR modulation, given structural parallels with known bioactive pyrazoles .

Biological Activity

N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide (CAS Number: 1105039-59-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C14H17N3O3
  • Molecular Weight: 275.31 g/mol
  • Purity: >95%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Compounds in the pyrazole class are known to exhibit diverse pharmacological effects, including:

  • Anti-inflammatory Activity: Pyrazole derivatives often inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. This compound has been evaluated for its COX-1 and COX-2 inhibitory effects, demonstrating significant potential in reducing inflammation.
  • Anticancer Properties: The compound's structure suggests it may interfere with cellular pathways involved in cancer progression. Studies have shown that similar pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
  • Antimicrobial Effects: Some pyrazole derivatives exhibit antimicrobial activity against various pathogens, suggesting that this compound may also possess similar properties.

Anti-inflammatory Activity

A study conducted by Sivaramakarthikeyan et al. highlighted the anti-inflammatory effects of various pyrazole derivatives, including those structurally related to this compound. The compound was tested using the carrageenan-induced paw edema model, showing significant inhibition of paw swelling comparable to standard anti-inflammatory drugs like diclofenac sodium .

CompoundInhibition (%)IC50 (µg/mL)
This compound62%54.65
Diclofenac Sodium90%44.81

Anticancer Activity

Research has indicated that pyrazole derivatives can inhibit cancer cell proliferation. A recent study evaluated several compounds for their cytotoxic effects on various cancer cell lines, revealing that those with similar structural features to this compound exhibited promising results in reducing cell viability .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been documented extensively. In vitro studies demonstrated that compounds with similar moieties effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Case Studies

Case Study 1: Anti-inflammatory Efficacy

In an experimental model involving acute inflammation, the administration of this compound resulted in a marked reduction in paw edema compared to untreated controls. Histopathological evaluations indicated minimal tissue damage, underscoring its safety profile .

Case Study 2: Anticancer Screening

A series of pyrazole derivatives were screened against breast cancer cell lines, with results showing that compounds structurally related to this compound exhibited IC50 values below 20 µM, indicating potent anticancer activity .

Q & A

Basic Research Question

  • PPE : Wear nitrile gloves, goggles, and N95 masks to avoid inhalation/contact (skin irritation data unavailable) .
  • Ventilation : Use fume hoods for synthesis steps involving PMBCl or HFIP solvents.
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl) before disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide

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